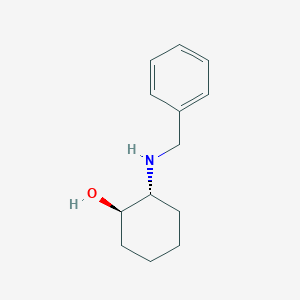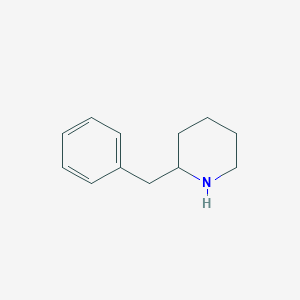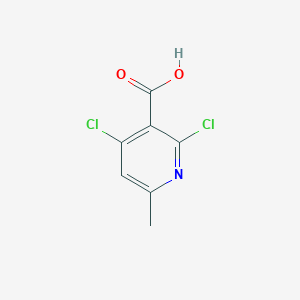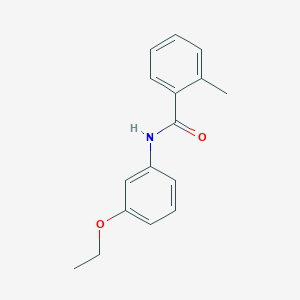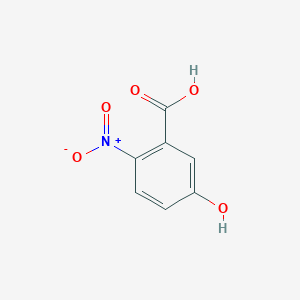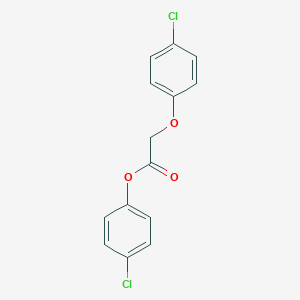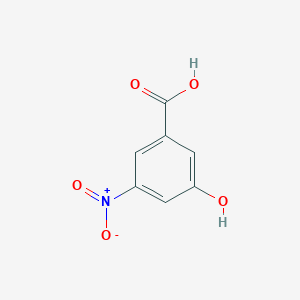
2,7-Dinitrothianthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dinitrothianthrene (DNT) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical and physical properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DNT is widely used in scientific research as a model compound for studying the environmental fate and toxicity of PAHs.
作用機序
The mechanism of action of 2,7-Dinitrothianthrene is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and other cellular macromolecules, leading to genotoxicity and carcinogenicity. 2,7-Dinitrothianthrene is also known to induce oxidative stress and inflammation, which can contribute to its toxicity.
生化学的および生理学的効果
2,7-Dinitrothianthrene has been shown to induce a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. 2,7-Dinitrothianthrene exposure has been associated with increased risk of cancer, respiratory diseases, and cardiovascular diseases in humans and laboratory animals.
実験室実験の利点と制限
2,7-Dinitrothianthrene has several advantages as a model compound for studying the environmental fate and toxicity of PAHs. It is relatively stable and easy to handle, and its properties are well-characterized. However, 2,7-Dinitrothianthrene has several limitations, including its low solubility in water and its toxicity to laboratory animals and human cells.
将来の方向性
There are several future directions for research on 2,7-Dinitrothianthrene and PAHs. One direction is to study the metabolic pathways and reactive metabolites involved in 2,7-Dinitrothianthrene toxicity. Another direction is to develop new analytical methods for the detection and quantification of 2,7-Dinitrothianthrene and other PAHs in environmental samples. Additionally, more research is needed to understand the long-term health effects of 2,7-Dinitrothianthrene exposure in humans and laboratory animals.
Conclusion
In conclusion, 2,7-Dinitrothianthrene is a widely used model compound for studying the environmental fate and toxicity of PAHs. Its unique chemical and physical properties make it an ideal reference standard for the identification and quantification of PAHs in environmental samples. However, its toxicity to laboratory animals and human cells highlights the need for caution in its use and handling. Further research is needed to fully understand the mechanisms of 2,7-Dinitrothianthrene toxicity and its long-term health effects.
合成法
2,7-Dinitrothianthrene can be synthesized by several methods, including nitration of thianthrene with a mixture of nitric and sulfuric acids, and oxidation of 2,7-diaminothianthrene with nitric acid. The most commonly used method involves the nitration of thianthrene with a mixture of nitric and sulfuric acids, followed by recrystallization from organic solvents.
科学的研究の応用
2,7-Dinitrothianthrene has been extensively used in scientific research as a model compound for studying the environmental fate and toxicity of PAHs. It is also used as a reference standard for the identification and quantification of PAHs in environmental samples. 2,7-Dinitrothianthrene has been used to study the metabolism, genotoxicity, and carcinogenicity of PAHs in laboratory animals and human cells.
特性
CAS番号 |
89844-71-3 |
|---|---|
製品名 |
2,7-Dinitrothianthrene |
分子式 |
C12H6N2O4S2 |
分子量 |
306.3 g/mol |
IUPAC名 |
2,7-dinitrothianthrene |
InChI |
InChI=1S/C12H6N2O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H |
InChIキー |
AYWQEIJJQYDOER-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



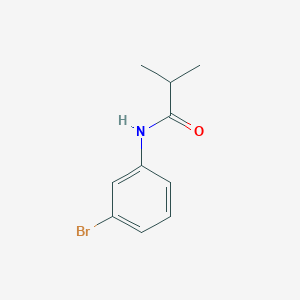
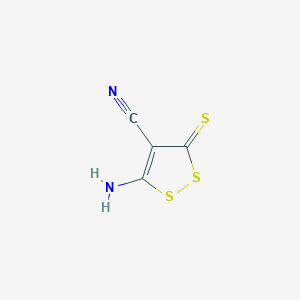
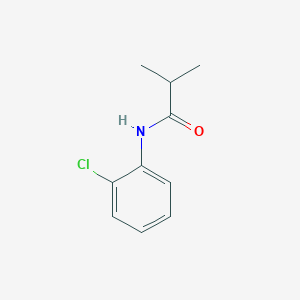
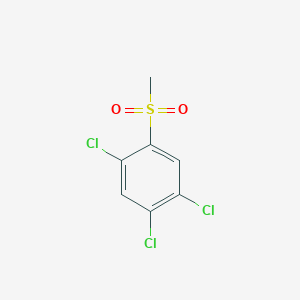
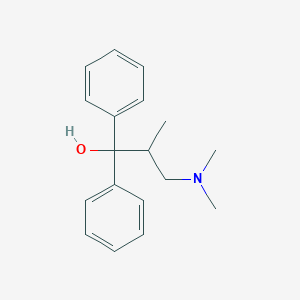
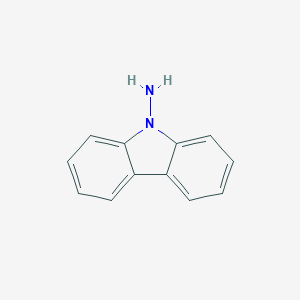
![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
